2,3-Dihydro-1h-indole-7-carboxylic acid
Overview
Description
2,3-Dihydro-1h-indole-7-carboxylic acid is a useful research compound. Its molecular formula is C9H9NO2 and its molecular weight is 163.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Characterization
- Synthesis of Derivatives : Indole-2-carboxylic acid derivatives, including 3-[N, N-Dialkylamine(oxo)acetyl]-1-propyl-1H-indole-2-carboxylic acids, have been synthesized for therapeutic applications. These compounds were characterized using various spectroscopic techniques (Raju et al., 2015).
- Oligomerization with Thiols : Indole derivatives, such as indole-5-carboxylic acid, have been reacted with thiols to yield various adducts. This process also results in the formation of dimers and trimers of indole derivatives (Mutulis et al., 2008).
- Fluorescent Diarylindoles Synthesis : 1-Substituted 1H-indole-2-carboxylic acids have been used to synthesize fluorescent 2,3-diarylindoles, demonstrating their potential as blue emitters with high quantum yields (Miyasaka et al., 2009).
Biological Activities
- Antibacterial and Antifungal Properties : The synthesized indole-2-carboxylic acid derivatives have shown significant antibacterial and moderate antifungal activities, suggesting their potential as therapeutic agents (Raju et al., 2015).
- Tyrosine Kinase Inhibition : A study on 2,3-dihydro-2-thioxo-1H-indole-3-alkanoic acids revealed their ability to inhibit the tyrosine kinase activity of the epidermal growth factor receptor, indicating their potential in cancer therapy (Thompson et al., 1993).
Advanced Applications
- Cancer Detection : A water-soluble near-infrared dye synthesized from indole-2-carboxylic acid derivatives showed potential for cancer detection using optical imaging, demonstrating the versatile applications of these compounds in medical diagnostics (Pham et al., 2005).
Mechanism of Action
Target of Action
Indole derivatives are known to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various cellular targets.
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological effects
Biochemical Pathways
Indole and its derivatives are known to play a significant role in cell biology . They are involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Result of Action
Indole derivatives have been reported to exhibit various biological activities . For instance, certain 2,3-dimethylindoles have shown anticancer properties against various cancer cell lines .
Action Environment
It is known that dietary intake can significantly influence gut microbiota and the related indole metabolism .
Future Directions
Indoles are a significant heterocyclic system in natural products and drugs . They are important types of molecules and natural products and play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years . Therefore, the future directions of research on 2,3-Dihydro-1h-indole-7-carboxylic acid could be focused on its potential applications in medical and pharmaceutical fields.
Properties
IUPAC Name |
2,3-dihydro-1H-indole-7-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c11-9(12)7-3-1-2-6-4-5-10-8(6)7/h1-3,10H,4-5H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDNYELSKMFYCBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C=CC=C2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15861-40-2 | |
Record name | 2,3-Dihydro-1H-indole-7-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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